1-benzyl-3-(benzyloxy)-N-(4-(dimethylamino)phenyl)-1H-pyrazole-4-carboxamide
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Overview
Description
1-benzyl-3-(benzyloxy)-N-(4-(dimethylamino)phenyl)-1H-pyrazole-4-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring, benzyl groups, and a dimethylamino phenyl group
Preparation Methods
The synthesis of 1-benzyl-3-(benzyloxy)-N-(4-(dimethylamino)phenyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the benzyl groups: Benzylation reactions are used to introduce benzyl groups onto the pyrazole ring.
Attachment of the dimethylamino phenyl group: This step involves the reaction of the intermediate compound with 4-(dimethylamino)benzoyl chloride under suitable conditions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-benzyl-3-(benzyloxy)-N-(4-(dimethylamino)phenyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl positions, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-benzyl-3-(benzyloxy)-N-(4-(dimethylamino)phenyl)-1H-pyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-benzyl-3-(benzyloxy)-N-(4-(dimethylamino)phenyl)-1H-pyrazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to changes in the target’s activity or function. The specific pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
1-benzyl-3-(benzyloxy)-N-(4-(dimethylamino)phenyl)-1H-pyrazole-4-carboxamide can be compared with similar compounds such as:
1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide: Lacks the dimethylamino phenyl group, which may affect its biological activity.
1-benzyl-3-(benzyloxy)-N-phenyl-1H-pyrazole-4-carboxamide: Lacks the dimethylamino group, which may influence its solubility and reactivity.
1-benzyl-3-(benzyloxy)-N-(4-methoxyphenyl)-1H-pyrazole-4-carboxamide: Contains a methoxy group instead of a dimethylamino group, which may alter its electronic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-N-[4-(dimethylamino)phenyl]-3-phenylmethoxypyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O2/c1-29(2)23-15-13-22(14-16-23)27-25(31)24-18-30(17-20-9-5-3-6-10-20)28-26(24)32-19-21-11-7-4-8-12-21/h3-16,18H,17,19H2,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKJXQJJQMLQQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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